1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride
Overview
Description
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H15BrN2·HCl. It is a derivative of hydrazine, characterized by the presence of a bromine atom and a butyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-butylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
- Dissolving 2-bromo-4-butylaniline in a suitable solvent.
- Adding hydrazine hydrate to the solution.
- Introducing hydrochloric acid to form the hydrochloride salt.
- Isolating and purifying the product through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylhydrazines.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 2-Bromo-4-methylphenylhydrazine hydrochloride
- 2-Bromo-4-ethylphenylhydrazine hydrochloride
Comparison: 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to its methyl and ethyl analogs, the butyl derivative may exhibit different pharmacokinetic properties and binding affinities .
Properties
IUPAC Name |
(2-bromo-4-butylphenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJGUUHKSNSJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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